molecular formula C6H8N2O3 B12881917 1-(3-Methoxyisoxazol-5-yl)ethanone oxime

1-(3-Methoxyisoxazol-5-yl)ethanone oxime

Cat. No.: B12881917
M. Wt: 156.14 g/mol
InChI Key: LXIAYJGIJKDHHJ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyisoxazol-5-yl)ethanone oxime is a heterocyclic oxime derivative featuring a methoxy-substituted isoxazole ring. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(NE)-N-[1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H8N2O3/c1-4(7-9)5-3-6(10-2)8-11-5/h3,9H,1-2H3/b7-4+

InChI Key

LXIAYJGIJKDHHJ-QPJJXVBHSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC(=NO1)OC

Canonical SMILES

CC(=NO)C1=CC(=NO1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime typically involves the formation of the isoxazole ring followed by the introduction of the oxime group. One common method is the cycloaddition reaction between nitrile oxides and alkenes, which forms the isoxazole ring. The oxime group can then be introduced through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions .

Industrial Production Methods: Industrial production of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of metal-free catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyisoxazol-5-yl)ethanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyisoxazol-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(3-Methyl-4-1,2,5-thiadiazolyl)ethanone Oxime (6a)
  • Structure : Replaces the isoxazole ring with a 1,2,5-thiadiazole (containing sulfur and nitrogen).
  • Physical Properties :
    • Melting point: 128–130°C .
    • NMR shifts: δH 2.42 (s, CH3), 2.73 (s, CH3), 8.00 (s, NH) .
  • Higher sulfur content may influence metabolic pathways in biological systems .
1-[5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]ethanone O-Methyloxime
  • Structure : Features a dihydroisoxazole ring fused with a substituted pyridine moiety and a trifluoromethyl group.
  • Molecular Formula : C13H14ClF3N4O2 (molar mass 350.72 g/mol) .
  • The O-methyloxime group reduces hydrogen-bonding capacity compared to the free oxime in the target compound .
1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone Oxime Esters
  • Structure : Contains a naphthyl group and imidazole ring instead of isoxazole.
  • Applications : Demonstrated anticonvulsant activity in preclinical studies .
  • Key Differences: Bulky naphthyl substituents may sterically hinder interactions with biological targets. Ester derivatives improve bioavailability but introduce hydrolytic instability compared to non-esterified oximes .
Comparison with Other Oxime Derivatives
  • Thiadiazole Analogs: Synthesized via refluxing ketones with hydroxylamine hydrochloride in methanol, followed by purification via recrystallization .
  • Oxazine Derivatives : Utilize chloramine-T and terminal acetylenes under reflux conditions, highlighting the versatility of oximes in constructing fused heterocycles .

Physicochemical and Spectral Properties

Compound Molecular Formula Melting Point (°C) Key Spectral Features (NMR/IR)
1-(3-Methoxyisoxazol-5-yl)ethanone oxime Not provided Not reported Likely IR: ~3200 cm⁻¹ (O-H), ~1600 cm⁻¹ (C=N)
1-(3-Methyl-4-1,2,5-thiadiazolyl)ethanone oxime C5H7N3OS 128–130 δH 2.42 (s), 2.73 (s); IR: 3216 cm⁻¹ (O-H)
1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone oxime ester C16H13N3O2 Not reported MS: m/z 297.33 (base peak)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.